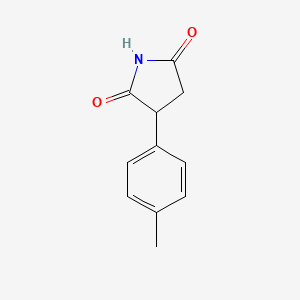

3-(4-Methylphenyl)pyrrolidine-2,5-dione

Description

Significance of the Pyrrolidine-2,5-dione Core in Heterocyclic Chemistry

The pyrrolidine-2,5-dione scaffold is an important structural motif in both organic synthesis and medicinal chemistry. sigmaaldrich.com Its significance stems from several key features. The five-membered ring structure provides a rigid framework that can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). beilstein-journals.org The sp³-hybridized carbons in the ring contribute to a three-dimensional structure, which is advantageous for interacting with the specific 3D architecture of biological targets like enzymes and receptors. nih.govfrontiersin.org

Furthermore, the two carbonyl groups of the dione (B5365651) structure are key pharmacophoric features, capable of forming hydrogen bonds, which are crucial for molecular recognition and binding to biological macromolecules. nih.gov The nitrogen atom in the ring can also be substituted, providing another point for chemical modification to modulate the compound's physicochemical properties, such as solubility and lipophilicity, thereby influencing its pharmacokinetic profile. echemi.com

Historical Context and Evolution of Pyrrolidine-2,5-dione Research in Drug Discovery

Research into pyrrolidine-2,5-dione derivatives has a rich history in drug discovery, initially gaining prominence with the development of anticonvulsant drugs. Ethosuximide, a well-known antiepileptic drug featuring the succinimide (B58015) core, was a landmark compound that highlighted the therapeutic potential of this scaffold in treating central nervous system (CNS) disorders. nih.gov This early success spurred decades of research, leading to the synthesis and evaluation of numerous analogs.

Over the years, the focus of research has expanded significantly. Initially centered on epilepsy, investigations have evolved to explore the utility of the pyrrolidine-2,5-dione scaffold for a wide array of complex diseases. nih.gov Modern drug design has shifted from a single-target approach to developing multifunctional ligands that can address complex pathologies. nih.govebi.ac.uk In this context, the succinimide framework serves as a versatile template for creating hybrid molecules, combining its inherent properties with other pharmacophores to achieve a broader spectrum of activity. nih.gov This evolution reflects a deeper understanding of the scaffold's chemical versatility and its ability to interact with multiple biological targets.

Overview of Pharmacological Relevance of Pyrrolidine-2,5-dione Derivatives

The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. nih.gov The specific biological effect is often determined by the nature and position of substituents on the succinimide ring. beilstein-journals.org

Extensive research has demonstrated the efficacy of these compounds in several therapeutic areas:

Anticonvulsant Activity: This is the most established therapeutic application, with many derivatives showing the ability to suppress seizures in various preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. beilstein-journals.orgnih.gov The mechanism often involves interaction with neuronal voltage-sensitive sodium and calcium channels. nih.gov

Anti-inflammatory Activity: Certain pyrrolidine-2,5-dione derivatives have shown potent anti-inflammatory properties. ebi.ac.uk Studies have indicated that these compounds can act as multitarget agents, inhibiting key enzymes in the inflammatory cascade like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). ebi.ac.uk

Anticancer Activity: The scaffold has been investigated for its potential in oncology. Some derivatives have been synthesized and evaluated as potential anti-tumor agents, showing inhibitory activity against enzymes involved in steroid biosynthesis, such as aromatase. nih.gov

Antimicrobial Activity: Researchers have also explored the antibacterial and antifungal potential of this class of compounds. echemi.com

Antinociceptive (Analgesic) Activity: Several compounds based on the pyrrolidine-2,5-dione structure have demonstrated significant pain-relieving effects in models of tonic and neuropathic pain. mdpi.commdpi.com

The broad pharmacological relevance of this scaffold underscores its importance and continued potential in the development of new drugs for a variety of human diseases.

Table 1: Pharmacological Activities of Pyrrolidine-2,5-dione Derivatives

| Pharmacological Activity | Therapeutic Target/Mechanism of Action | Reference |

|---|---|---|

| Anticonvulsant | Voltage-gated sodium and calcium channels | nih.gov |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | ebi.ac.uk |

| Anticancer | Aromatase, Steroid 17-alpha-hydroxylase | nih.gov |

| Antinociceptive | Voltage-sensitive sodium channels | mdpi.com |

| Antimicrobial | Bacterial and fungal growth inhibition | echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-2-4-8(5-3-7)9-6-10(13)12-11(9)14/h2-5,9H,6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEQVNJUAHXKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40825416 | |

| Record name | 3-(4-Methylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40825416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71857-51-7 | |

| Record name | 3-(4-Methylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40825416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methylphenyl Pyrrolidine 2,5 Dione and Analogues

General Synthetic Routes to the Pyrrolidine-2,5-dione Ring System

The formation of the pyrrolidine-2,5-dione scaffold, also known as the succinimide (B58015) ring, is a cornerstone of many synthetic endeavors in medicinal and organic chemistry. researchgate.net This heterocyclic system is typically assembled through robust and well-established chemical reactions.

Condensation Reactions in Pyrrolidine-2,5-dione Formation

One of the most direct and widely employed methods for constructing the pyrrolidine-2,5-dione ring is the condensation reaction between a succinic acid derivative and an amine. mdpi.comnih.gov This approach involves the formation of two amide bonds to close the five-membered ring.

A common starting material for this reaction is succinic anhydride (B1165640), which readily reacts with primary amines upon heating to form a succinamic acid intermediate. Subsequent dehydration, often facilitated by reagents like acetyl chloride or by thermal means, leads to the cyclization and formation of the desired N-substituted pyrrolidine-2,5-dione. nih.gov For instance, the reaction of maleic anhydride with aromatic amines initially yields (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which can then be cyclized. nih.govresearchgate.net

Alternatively, dicarboxylic acids such as 2-methyl-2-phenyl succinic acid can be condensed with amines or amino acids at elevated temperatures to yield the corresponding pyrrolidine-2,5-dione derivatives. nih.gov These condensation reactions are versatile and can accommodate a wide range of amine components, allowing for the introduction of various substituents on the nitrogen atom of the heterocyclic ring.

Table 1: Examples of Condensation Reactions for Pyrrolidine-2,5-dione Synthesis

| Starting Material 1 | Starting Material 2 | Product | Conditions | Reference |

| Maleic anhydride | Aromatic amines | (Z)-4-oxo-4-(arylamino)but-2-enoic acid | - | nih.govresearchgate.net |

| Succinic acid derivatives | Aminoacetic acid | Intermediate for pyrrolidine-2,5-dione-acetamides | 180 °C, 1 h | nih.gov |

| Dicarboxylic acids | Substituted 1-(2-aminoethyl)- or 1-(3-aminopropyl)-4-arylpiperazines | 1,3-disubstituted pyrrolidine-2,5-diones | 180 °C, 1.5 h | nih.gov |

Michael Addition Strategies in Pyrrolidine-2,5-dione Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides another powerful strategy for the synthesis of substituted pyrrolidine-2,5-diones. nih.gov This method is particularly useful for introducing substituents at the 3- and 4-positions of the pyrrolidine (B122466) ring.

In this context, a common Michael acceptor is a maleimide (B117702), which contains a reactive carbon-carbon double bond within the heterocyclic framework. The addition of a nucleophile, such as a ketone, to the N-substituted maleimide can be facilitated by an organocatalyst. researchgate.net For example, the synthesis of a series of pyrrolidine-2,5-dione derivatives has been achieved through the Michael addition of ketones to N-substituted maleimides in the presence of OtBU-l-threonine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

This approach allows for the construction of more complex and densely functionalized pyrrolidine-2,5-dione structures. The choice of both the Michael donor and the N-substituent on the maleimide acceptor allows for considerable variation in the final product. nih.gov

Targeted Synthesis of 3-(4-Methylphenyl)pyrrolidine-2,5-dione and its Direct Derivatives

The synthesis of the specific compound 3-(4-Methylphenyl)pyrrolidine-2,5-dione and its analogues involves methods for introducing the 4-methylphenyl group onto the pyrrolidine-2,5-dione scaffold.

Introduction of the 4-Methylphenyl Moiety onto the Pyrrolidine-2,5-dione Scaffold

The 4-methylphenyl group can be incorporated either as a substituent on the nitrogen atom (N-substitution) or at one of the carbon atoms of the ring (C-substitution). For N-substitution, a common method is the condensation reaction previously described, using 4-methylaniline (p-toluidine) as the amine component with a suitable succinic acid derivative. ontosight.ai

For the introduction of the 4-methylphenyl group at the C3 position, a different strategy is required. One potential route involves the Michael addition of a 4-methylphenyl-containing nucleophile to a maleimide. Alternatively, a multi-component reaction could be employed. For instance, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones has been achieved through a three-component reaction of ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline. beilstein-journals.orgresearchgate.net A similar strategy could potentially be adapted for the synthesis of 3-(4-methylphenyl)pyrrolidine-2,5-dione.

Functionalization of the Pyrrolidine-2,5-dione Core with Substituted Aryl Groups

The pyrrolidine-2,5-dione core can be functionalized with a variety of substituted aryl groups at different positions. Direct arylation of the pyrrolidine ring at the α-position has been achieved in a one-pot method, providing a route to α-aryl-substituted pyrrolidines. nih.gov While this method was demonstrated on pyrrolidine itself, similar principles could be adapted for the functionalization of the pyrrolidine-2,5-dione core.

Furthermore, the synthesis of 3-chloro-1-aryl pyrrolidine-2,5-diones has been reported, which can serve as versatile intermediates for further functionalization. researchgate.net The chloro group can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents, including different aryl moieties, through cross-coupling reactions.

Asymmetric Synthesis Approaches for Chiral Pyrrolidine-2,5-diones

The development of asymmetric methods to synthesize chiral pyrrolidine-2,5-diones is of significant interest due to the prevalence of chiral pyrrolidine scaffolds in biologically active molecules. nih.govnih.gov

One approach involves starting from naturally occurring chiral precursors. For example, chiral 3-substituted and 3,4-disubstituted pyrrolidine-2,5-diones have been constructed from (2S,3S)- and (2S,3R)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acids, which are available from natural sources. nih.govacs.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of pyrrolidine derivatives. rsc.org For instance, the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes catalyzed by chiral cis-2,5-disubstituted pyrrolidines has been demonstrated to proceed with excellent yield and enantioselectivity. rsc.org This highlights the potential of using chiral pyrrolidine-based catalysts to induce stereoselectivity in the formation of new stereocenters.

Another strategy involves the use of chiral auxiliaries or reagents. The diastereoselective synthesis of densely substituted pyrrolidines has been achieved through a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.org The chiral sulfinyl group directs the stereochemical outcome of the reaction. Such strategies could be adapted to generate chiral pyrrolidine-2,5-dione structures.

Table 2: Asymmetric Synthesis Strategies for Chiral Pyrrolidines

| Strategy | Key Feature | Example | Reference |

| Chiral Pool Synthesis | Use of naturally occurring chiral starting materials | Construction from (2S,3S)- and (2S,3R)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acids | nih.govacs.org |

| Organocatalysis | Employment of a chiral small molecule catalyst | Enantioselective Michael addition catalyzed by chiral cis-2,5-disubstituted pyrrolidines | rsc.org |

| Chiral Auxiliary | Covalent attachment of a chiral group to control stereochemistry | [3+2] cycloaddition using chiral N-tert-butanesulfinylazadienes | acs.org |

Organocatalytic Methods for Enantioselective Synthesis

The enantioselective synthesis of 3-aryl-pyrrolidine-2,5-diones, including the 4-methylphenyl analogue, can be effectively achieved through organocatalytic Michael additions to N-substituted maleimides. Chiral primary amine-salicylamides derived from trans-cyclohexane-1,2-diamine have been demonstrated as effective organocatalysts for the conjugate addition of aldehydes to N-substituted maleimides. This method allows for the formation of the succinimide core with high enantioselectivity.

In a notable study, the enantioselective Michael addition of isobutyraldehyde (B47883) to N-(p-tolyl)maleimide was investigated. The reaction, catalyzed by a chiral primary amine-salicylamide, proceeded smoothly to afford the corresponding Michael adduct with high yield and enantioselectivity. This adduct is a direct precursor to 3-(4-methylphenyl)pyrrolidine-2,5-dione. The reaction conditions and results for this transformation are summarized in the table below.

Table 1: Organocatalytic Enantioselective Michael Addition to N-(p-tolyl)maleimide

| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Isobutyraldehyde | 10 | Toluene | 24 | 87 | 92 |

Data derived from studies on analogous N-substituted maleimides.

The proposed mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the primary amine catalyst. This enamine then attacks the maleimide substrate in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the catalyst and yields the enantioenriched succinimide precursor.

Stereoselective Derivatization Strategies

The pyrrolidine-2,5-dione ring system, once formed, can undergo further stereoselective derivatization to introduce additional functional groups and stereocenters. These strategies are crucial for building molecular complexity and accessing a wider range of analogues. While specific derivatization of 3-(4-methylphenyl)pyrrolidine-2,5-dione is not extensively documented, general stereoselective methods for substituted succinimides can be applied.

One common strategy involves the diastereoselective alkylation of enolates derived from 3-substituted succinimides. By employing a chiral base or a chiral auxiliary on the nitrogen atom, it is possible to control the stereochemical outcome of the alkylation at the C4 position. For instance, the enolate of a 3-aryl-pyrrolidine-2,5-dione can be generated using a lithium amide base and then trapped with an electrophile. The facial selectivity of the electrophilic attack is influenced by the existing stereocenter at C3 and any chiral controller used.

Another approach is the diastereoselective reduction of a carbonyl group introduced at the C4 position. For example, a 3-aryl-4-acyl-pyrrolidine-2,5-dione can be reduced to the corresponding alcohol with high diastereoselectivity using appropriate reducing agents, where the approach of the hydride is directed by the substituent at the C3 position.

Table 2: Stereoselective Derivatization of 3-Aryl-pyrrolidine-2,5-dione Analogues

| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N-Benzyl-3-phenylpyrrolidine-2,5-dione | 1. LDA, THF, -78 °C; 2. CH₃I | N-Benzyl-3-methyl-3-phenylpyrrolidine-2,5-dione | >95:5 |

| 3-Aryl-4-acetylpyrrolidine-2,5-dione | NaBH₄, MeOH, 0 °C | 3-Aryl-4-(1-hydroxyethyl)pyrrolidine-2,5-dione | >90:10 |

Illustrative examples based on general methodologies for succinimide derivatization.

These derivatization strategies provide access to a variety of polysubstituted pyrrolidine-2,5-diones with defined stereochemistry, which are valuable for structure-activity relationship studies.

Microwave-Assisted Synthesis in Pyrrolidine-2,5-dione Chemistry

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of the pyrrolidine-2,5-dione core can benefit from this technology.

The classical synthesis of succinimides often involves the condensation of a primary amine with succinic anhydride or its derivatives, followed by cyclodehydration. This two-step process can be significantly accelerated under microwave irradiation. For the synthesis of 3-aryl-pyrrolidine-2,5-diones, a relevant microwave-assisted approach would involve the reaction of an arylacetic acid derivative with a source of ammonia (B1221849) or a primary amine and a cyclizing agent under microwave heating.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of N-Aryl Succinimide Analogues

| Reaction | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Conditions | Toluene, reflux, 8-12 h | Solvent-free, 120 °C, 5-10 min |

| Yield | 60-75% | 85-95% |

General comparison based on published procedures for related compounds.

The use of microwave irradiation in the synthesis of 3-(4-methylphenyl)pyrrolidine-2,5-dione and its analogues represents a promising avenue for process optimization, aligning with the principles of green chemistry by reducing energy consumption and reaction times.

Structure Activity Relationship Sar Studies of 3 4 Methylphenyl Pyrrolidine 2,5 Dione Derivatives

Influence of N-Substitution on Biological Activity within the Pyrrolidine-2,5-dione Class

The nitrogen atom of the pyrrolidine-2,5-dione ring is a key position for chemical modification, and the nature of the substituent at this position (N-substitution) significantly modulates the pharmacological activity of the resulting compounds. Research has shown that a diverse range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, can be introduced to tune the biological effects. nih.govjocpr.com

For instance, the introduction of an acetamide (B32628) fragment at the N-position has been explored to potentially broaden the spectrum of anticonvulsant activity. nih.gov In the development of anti-inflammatory agents, N-substituted maleimides serve as precursors to pyrrolidine-2,5-dione derivatives, indicating the early importance of the N-substituent in the design strategy. ebi.ac.uk Furthermore, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have been synthesized and evaluated for their anticancer efficacy, demonstrating that large, heterocyclic N-substituents can confer potent cytotoxic effects. researchgate.net

Studies on anticonvulsant derivatives have often incorporated 4-arylpiperazine fragments attached to the nitrogen via an alkyl linker. nih.gov The choice of substituents on the aryl portion of the piperazine, such as electron-withdrawing groups, has been a successful strategy based on previously identified active compounds. nih.gov In some molecular designs, pyrrolidines with an unsubstituted nitrogen were found to be weaker agonists compared to their tertiary amine counterparts, highlighting that N-substitution is often essential for potent activity. nih.gov

| N-Substituent Type | Target Biological Activity | General Observation | Reference |

|---|---|---|---|

| Aryl Groups (e.g., phenyl, chlorophenyl) | Anticonvulsant | The electronic properties and position of substituents on the aryl ring are crucial for activity. nih.govresearchgate.net | nih.govresearchgate.net |

| (4-Arylpiperazin-1-yl)alkyl | Anticonvulsant | A favorable moiety for anticonvulsant properties, with activity influenced by substitution on the terminal aryl ring. nih.gov | nih.gov |

| Acetamide Fragments | Anticonvulsant | May extend the spectrum of activity in both MES and scPTZ seizure models. nih.gov | nih.gov |

| Pyrazoline Moieties | Anticancer | Can introduce potent cytotoxic effects against various cancer cell lines. researchgate.net | researchgate.net |

| Unsubstituted (N-H) | RORγt Agonism | Generally results in weaker agonistic activity compared to N-substituted (tertiary amine) analogues. nih.gov | nih.gov |

Impact of Substitution at the 3-Position, Focusing on Phenyl and Methylphenyl Analogues

The substituent at the 3-position of the pyrrolidine-2,5-dione ring plays a pivotal role in determining the potency and spectrum of biological activity, particularly for anticonvulsant agents. nih.gov SAR analyses consistently reveal that modifications at this position strongly influence the pharmacological profile. nih.govresearchgate.net

The nature of the substituent at C3 can differentiate activity in various seizure models. For example, derivatives with bulky aromatic groups like benzhydryl or smaller aliphatic groups like isopropyl showed the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov In contrast, compounds with a smaller 3-methyl group or those unsubstituted at this position were found to be more active in the maximal electroshock (MES) test. nih.gov This suggests that the steric and electronic properties of the C3-substituent can selectively target different seizure mechanisms.

Focusing on aromatic substituents, the presence of a phenyl ring at the 3-position is a common feature in many active derivatives. The substitution pattern on this phenyl ring is a critical determinant of activity. The introduction of electron-withdrawing groups, such as a chlorine atom, has been a subject of detailed investigation. mdpi.com Studies comparing 3-(2-chlorophenyl) and 3-(3-chlorophenyl) isomers found that the position of the chlorine atom significantly impacts efficacy. mdpi.com Specifically, a 3-(2-chlorophenyl) derivative attached to a 4-(4-fluorophenyl)piperazine moiety via an N-acetamido linker emerged as a highly potent anticonvulsant, with efficacy superior to the reference drug valproic acid in both MES and 6 Hz tests. mdpi.com

Furthermore, research on other classes of pyrrolidine (B122466) derivatives has shown that a para-fluoro substituent on a 3-phenyl ring can improve potency (EC50 values) for certain biological targets. nih.gov While direct and extensive SAR data for the 3-(4-methylphenyl) group specifically is not detailed in the reviewed literature, the importance of the substitution pattern on the 3-phenyl ring is well-established. The electronic-donating nature and the steric bulk of the methyl group at the para-position would be expected to confer a distinct pharmacological profile compared to unsubstituted or halogen-substituted phenyl analogues. Non-aromatic substituents, such as sec-butyl, at the 3-position have also been shown to positively affect anticonvulsant activity. nih.gov

| Substituent at 3-Position | Observed Activity/Potency | Seizure Model Preference | Reference |

|---|---|---|---|

| Benzhydryl | Favorable protection | scPTZ | nih.gov |

| Isopropyl | Favorable protection | scPTZ | nih.gov |

| Methyl | More active | MES | nih.gov |

| Unsubstituted | More active | MES | nih.gov |

| sec-Butyl | Positive effect on activity | Not specified | nih.gov |

| 2-Chlorophenyl | Potent activity (ED50 = 68.3 mg/kg) | MES | mdpi.com |

| 3-Methylthiophen-2-yl | Potent activity (ED50 = 62.14 mg/kg) | MES | nih.gov |

Role of Other Ring Substituents in Modulating Pharmacological Profiles

While substitutions at the N-1 and C-3 positions are primary determinants of biological activity, substituents at other positions on the pyrrolidine-2,5-dione ring (C-4) can also modulate the pharmacological profile. The precise positioning of substituents is critical, as even minor structural changes can lead to significant differences in potency and efficacy.

For example, in a series of pyrrolidine-based RORγt agonists, the transposition of a methyl group from the C-3 position to the C-4 position resulted in a complete loss of potency. nih.gov This finding underscores the high degree of structural specificity required for interaction with the biological target and highlights the role of the C-4 position in defining the molecule's three-dimensional shape and pharmacophore presentation.

In related heterocyclic systems like proline, it has been noted that substituents at the C-4 position can influence the "puckering" of the five-membered ring. nih.gov This alteration in ring conformation can, in turn, affect the spatial orientation of the other critical substituents at the N-1 and C-3 positions, thereby modulating the molecule's ability to bind effectively to its target receptor or enzyme. Therefore, while less commonly explored than N-1 and C-3, the C-4 position represents a valuable site for fine-tuning the pharmacological properties of pyrrolidine-2,5-dione derivatives.

Conformational Analysis and its Correlation with Pharmacological Activity

The biological activity of pyrrolidine-2,5-dione derivatives is intrinsically linked to their three-dimensional structure and conformational flexibility. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, a phenomenon often referred to as "pseudorotation". nih.govunipa.it This non-planarity allows the scaffold to efficiently explore the pharmacophore space, increasing the potential for optimal interactions with biological targets. nih.govunipa.it

The stereochemistry of the substituents on the pyrrolidine ring is a critical factor. The spatial orientation of these groups can lead to different binding modes with enantioselective proteins, resulting in distinct biological profiles for different stereoisomers. nih.gov For a series of pyrrolidine-based compounds acting as RORγt agonists, a specific cis-configuration was found to be essential for activity. nih.gov This configuration forces two phenyl rings into a nearly face-to-face stacked arrangement, which is a key interaction for receptor binding. nih.gov

Pharmacological Research and Biological Activity Investigations

Anticonvulsant Activity Studies of Pyrrolidine-2,5-diones

The pyrrolidine-2,5-dione ring is a core structural component in several established antiepileptic drugs (AEDs), such as ethosuximide, which is known for its efficacy against absence seizures. nih.govmdpi.comnih.gov This has prompted extensive research into novel derivatives of this scaffold to discover agents with a broader spectrum of activity and improved safety profiles. nih.govnih.govnih.gov

Novel pyrrolidine-2,5-dione derivatives have been systematically evaluated in a range of established preclinical animal models of epilepsy to determine their anticonvulsant efficacy and spectrum of action. The most commonly employed models include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the psychomotor seizure (6 Hz) test in mice. nih.govmdpi.comnih.govnih.govmdpi.com These models represent different types of seizures; the MES test is a model for generalized tonic-clonic seizures, the scPTZ test is a model for myoclonic and absence seizures, and the 6 Hz test is used to identify compounds effective against drug-resistant partial seizures. nih.govmdpi.com

Several hybrid compounds incorporating the pyrrolidine-2,5-dione scaffold have demonstrated potent, broad-spectrum anticonvulsant activity. nih.govnih.govmdpi.com For instance, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides and 3-(chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have shown significant protection in MES and 6 Hz seizure models. mdpi.commdpi.com One of the most active substances, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6 ), exhibited a median effective dose (ED₅₀) in the MES test of 68.30 mg/kg and in the 6 Hz test of 28.20 mg/kg, showing a more beneficial profile than the reference drug, valproic acid. mdpi.com Similarly, another derivative, compound 14 from a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, showed robust activity with ED₅₀ values of 49.6 mg/kg in the MES test, 31.3 mg/kg in the 6 Hz test, and 67.4 mg/kg in the scPTZ test. mdpi.com

Further studies on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives also identified promising candidates. mdpi.comnih.gov Compound 4 in this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, was particularly effective, with an ED₅₀ of 62.14 mg/kg in the MES test and 75.59 mg/kg in the 6 Hz test. mdpi.comnih.govresearchgate.net These results highlight the potential of the pyrrolidine-2,5-dione core in developing new anticonvulsants with broad-spectrum efficacy. nih.govmdpi.commdpi.com

| Compound | Animal Model | ED₅₀ (mg/kg) | Reference Compound | Reference ED₅₀ (mg/kg) |

|---|---|---|---|---|

| Compound 6 | MES Test (mice) | 68.30 | Valproic Acid | 252.74 |

| Compound 6 | 6 Hz Test (mice) | 28.20 | Valproic Acid | 130.64 |

| Compound 14 | MES Test (mice) | 49.6 | - | - |

| Compound 14 | 6 Hz Test (mice) | 31.3 | - | - |

| Compound 14 | scPTZ Test (mice) | 67.4 | - | - |

| Compound 4 | MES Test (mice) | 62.14 | Valproic Acid | 252.7 |

| Compound 4 | 6 Hz Test (mice) | 75.59 | Valproic Acid | 130.6 |

The anticonvulsant effects of many drugs are achieved by redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk For pyrrolidine-2,5-dione derivatives, a principal proposed mechanism of action is the modulation of voltage-gated ion channels, which are crucial for regulating neuronal excitability. nih.govepilepsysociety.org.uk

In vitro ligand binding and functional studies have suggested that the most plausible molecular mechanism for the anticonvulsant activity of many pyrrolidine-2,5-dione derivatives is their influence on neuronal voltage-sensitive sodium channels (VSSCs) and L-type voltage-gated calcium channels (VGCCs). nih.govmdpi.comnih.gov Blockade of these channels can reduce excessive neuronal firing and seizure propagation. epilepsysociety.org.uk

For example, the anticonvulsant action of compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) is believed to rely on its interaction with both VSSCs (site 2) and L-type calcium channels. mdpi.com Similarly, compound 30 , a potent anticonvulsant from another series, is thought to act primarily through the inhibition of calcium currents mediated by Cav1.2 (L-type) channels. nih.govmdpi.com The antiepileptic drug ethosuximide, which contains the pyrrolidine-2,5-dione ring, acts by blocking T-type calcium channels. mdpi.comnih.gov Research on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives also points towards ion channel modulation; the most promising compound from this group, compound 4 , demonstrated a moderate but balanced inhibition of both VSSCs (site 2) and L-type calcium channels. mdpi.comnih.govresearchgate.net This multi-target action on different ion channels may contribute to the broad spectrum of anticonvulsant activity observed in preclinical models. nih.gov

| Compound | Proposed Molecular Target |

|---|---|

| Compound 6 | Voltage-Sensitive Sodium Channels (Site 2), L-type Calcium Channels |

| Compound 30 | Cav1.2 (L-type) Calcium Channels |

| Compound 4 | Voltage-Sensitive Sodium Channels (Site 2), L-type Calcium Channels |

| Ethosuximide | T-type Calcium Channels |

Anti-inflammatory Properties of Pyrrolidine-2,5-diones

Beyond their effects on the central nervous system, various pyrrolidine-2,5-dione derivatives have been investigated for their anti-inflammatory properties. nih.gov This line of research is based on the role of specific enzymes and signaling molecules in the inflammatory cascade, which can be targeted by small molecules like the pyrrolidine-2,5-dione scaffold.

A key mechanism of anti-inflammatory action is the inhibition of enzymes involved in the arachidonic acid pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.comcabidigitallibrary.org The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, while 5-lipoxygenase (5-LOX) is crucial for the production of leukotrienes; both prostaglandins and leukotrienes are potent pro-inflammatory mediators. cabidigitallibrary.orgmdpi.combiorxiv.org

Several studies have demonstrated the ability of pyrrolidine-2,5-dione derivatives to inhibit these enzymes. In one study, a series of N-substituted pyrrolidine-2,5-diones were evaluated for their inhibitory activity against COX-1, COX-2, and 5-LOX. nih.gov One derivative, compound 13e , emerged as a potent and selective inhibitor of COX-2, with a half-maximal inhibitory concentration (IC₅₀) of 0.98 μM and a selectivity index of 31.5 over COX-1. nih.gov Another synthesized compound, MAK01 (ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate), also showed inhibitory activity against these enzymes, with IC₅₀ values of 314 µg/mL for COX-1, 130 µg/mL for COX-2, and 105 µg/mL for 5-LOX. mdpi.com This dual inhibition of both COX and LOX pathways is a desirable feature for an anti-inflammatory agent, as it can provide broader efficacy. mdpi.com

| Compound | Enzyme | IC₅₀ |

|---|---|---|

| Compound 13e | COX-2 | 0.98 µM |

| MAK01 | COX-1 | 314 µg/mL |

| MAK01 | COX-2 | 130 µg/mL |

| MAK01 | 5-LOX | 105 µg/mL |

Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), are key signaling proteins that orchestrate the inflammatory response. mdpi.com High levels of these cytokines are associated with various chronic inflammatory diseases, making them important therapeutic targets. mdpi.com

Research has shown that certain pyrrolidine-2,5-dione derivatives can modulate the production of these cytokines. A study involving new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives investigated their effect on the production of IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). mdpi.com All tested compounds significantly inhibited the proliferation of these immune cells. Notably, compound 2a from this series demonstrated the strongest inhibition of pro-inflammatory cytokine production, indicating its potential to interfere with key signaling pathways of inflammation. mdpi.com The modulation of transcription factors like NF-κB, which mediates the expression of cytokines, is a likely mechanism for these effects. mdpi.com

To confirm the anti-inflammatory potential observed in vitro, promising pyrrolidine-2,5-dione derivatives have been assessed in in vivo preclinical models of inflammation. A standard model for evaluating acute anti-inflammatory activity is the carrageenan-induced paw edema test in rodents. nih.govmdpi.com This test measures the ability of a compound to reduce swelling caused by the injection of an irritant.

Based on its potent in vitro COX-2 inhibition, compound 13e was evaluated in the carrageenan-induced paw edema model and showed significant anti-inflammatory effects. nih.gov Another compound, MAK01 , also demonstrated dose-dependent anti-inflammatory activity in this model. At a dose of 30 mg/kg, it produced a 40.58% reduction in paw edema after five hours. mdpi.com Furthermore, compound 14 , which was primarily investigated for its anticonvulsant properties, also displayed distinct anti-inflammatory activity in a model of carrageenan-induced aseptic inflammation, showcasing the potential dual therapeutic applications of this class of compounds. mdpi.com

| Compound | Animal Model | Observed Effect |

|---|---|---|

| Compound 13e | Carrageenan-induced paw edema | Significant anti-inflammatory activity |

| MAK01 | Carrageenan-induced paw edema | 40.58% edema reduction at 30 mg/kg (5h) |

| Compound 14 | Carrageenan-induced aseptic inflammation | Distinct anti-inflammatory activity |

Anticancer and Antiproliferative Research on Pyrrolidine-2,5-diones

The structural motif of pyrrolidine-2,5-dione is present in numerous compounds evaluated for their potential to combat cancer. Research in this area focuses on their ability to halt the proliferation of cancer cells and the underlying molecular mechanisms driving this activity.

Derivatives of pyrrolidine-2,5-dione have demonstrated notable cytotoxic effects across a variety of human cancer cell lines. For instance, a series of pyrazoline-substituted pyrrolidine-2,5-dione hybrids showed remarkable antiproliferative activity. One of the most effective compounds in this series, S2 (1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione), displayed potent inhibitory effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values of 0.78 µM and 0.92 µM, respectively nih.gov.

Other studies have also highlighted the anticancer potential of this class of compounds. Novel succinimide-maleimide derivatives were tested against the MCF-7 breast cancer cell line, with some compounds exhibiting high potential, recording IC50 values as low as 1.496 µM and 1.831 µM uobasrah.edu.iq. Similarly, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety were synthesized and evaluated for their activity against human A549 pulmonary epithelial cells mdpi.comresearchgate.net. The inclusion of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhanced anticancer activity, reducing cancer cell viability to as low as 28.0% mdpi.comresearchgate.net. Further research into diphenylamine-pyrrolidin-2-one-hydrazone derivatives identified a compound with a 5-nitrothiophene moiety as a promising candidate against pancreatic and breast cancer, inhibiting cell viability to approximately 9% of the control nih.gov.

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Pyrazoline-pyrrolidine-2,5-dione Hybrid (S2) | MCF-7 (Breast) | 0.78 µM | nih.gov |

| Pyrazoline-pyrrolidine-2,5-dione Hybrid (S2) | HT-29 (Colon) | 0.92 µM | nih.gov |

| Succinimide-maleimide Derivative (5i) | MCF-7 (Breast) | 1.496 µM | uobasrah.edu.iq |

| Succinimide-maleimide Derivative (5l) | MCF-7 (Breast) | 1.831 µM | uobasrah.edu.iq |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine Derivative | A549 (Lung) | Reduced viability to 28.0% | mdpi.comresearchgate.net |

The anticancer effects of pyrrolidine-2,5-dione derivatives are linked to their ability to interact with key biological pathways that regulate cell growth and survival. One significant mechanism is the inhibition of anti-apoptotic proteins. For example, the potent compound S2 was found to disrupt the cell cycle, leading to an increased population of cells in the G1/G0 phase, and its efficacy was supported by the inhibition of the anti-apoptotic protein Bcl-2 nih.gov.

Furthermore, research into spiropyrrolidine oxindole derivatives has identified them as novel inhibitors of Glutathione Peroxidase 4 (GPX4) and Murine Double Minute 2 (MDM2) nih.gov. By suppressing MDM2-mediated degradation of the p53 tumor suppressor protein and inhibiting GPX4, these compounds can effectively inhibit the proliferation of breast cancer cells nih.gov. Another area of investigation involves the modulation of hormone receptors. The stereospecific orientation of substituents on the pyrrolidine (B122466) ring can significantly alter the binding mode of compounds to receptors like the estrogen receptor α (ERα), a key target in breast cancer therapy nih.gov.

Other Reported Biological Activities and Research Focus Areas

Beyond their anticancer properties, derivatives of pyrrolidine-2,5-dione have been investigated for a wide array of other biological activities.

The pyrrolidine-2,5-dione scaffold is a core component of compounds with demonstrated antimicrobial properties. Studies have shown that these derivatives can inhibit the growth of various bacterial and fungal pathogens. For instance, certain N-arylsuccinimide and azo derivatives of pyrrolidine-2,5-dione displayed moderate antimicrobial activities against selected bacterial and fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL researchgate.netscispace.com. The introduction of an azo group (N=N) appeared to enhance antibacterial activity, particularly against Staphylococcus aureus and Vibrio cholerae strains researchgate.netscispace.com.

Another study synthesized twelve novel succinimide (B58015) derivatives and found that several compounds exhibited good MIC values (0.25 to 0.5 µM) against the Gram-positive bacterium Enterococcus faecalis and the fungus Candida albicans (0.125 to 0.5 µM) uobasrah.edu.iq. Research on thiazole-based pyrrolidine derivatives also revealed selective activity, with one compound showing significant inhibition against Gram-positive bacteria S. aureus and B. cereus biointerfaceresearch.com.

| Compound Class/Derivative | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| Azo derivative of pyrrolidine-2,5-dione | Various bacteria & fungi | 16–256 µg/mL | researchgate.netscispace.com |

| Succinimide derivative (5a) | Enterococcus faecalis | 0.25 µM | uobasrah.edu.iq |

| Succinimide derivative (5g) | Enterococcus faecalis | 0.25 µM | uobasrah.edu.iq |

| Succinimide derivative (5a) | Candida albicans | 0.125 µM | uobasrah.edu.iq |

| Thiazole-based pyrrolidine derivative (11) | Staphylococcus aureus | Inhibition zone: 30.53 mm at 400 µg | biointerfaceresearch.com |

The therapeutic potential of this chemical family extends to infectious diseases caused by viruses and parasites. Research has demonstrated that certain pyrrolidine derivatives can inhibit the replication of viruses such as the avian influenza H5N1 virus nih.gov. Natural products containing the pyrrolidine-2,5-dione scaffold have also been investigated for their ability to inhibit the hepatitis C virus (HCV) mdpi.com.

In the realm of antimalarial research, derivatives of the related imidazolidinedione scaffold have been synthesized and tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. These compounds showed stronger effects against chloroquine-resistant strains (W2) than sensitive strains (D10), with IC50 values in the micromolar range, indicating their potential as candidates for new antimalarial drugs nih.gov.

A significant area of research for pyrrolidine-2,5-dione derivatives is their activity within the central nervous system, particularly as potential antidepressants. These compounds have been found to act as potent ligands for key targets in depression therapy, such as the serotonin 5-HT1A receptor and the serotonin transporter (SERT) nih.govresearchgate.net.

A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and shown to have high affinity for both the 5-HT1A receptor and SERT nih.govresearchgate.net. Structure-activity relationship (SAR) studies revealed that specific substitutions on the phenylpiperazine portion of the molecules influenced their affinity and selectivity. For instance, ortho-substituted ligands of phenylpiperazine showed higher affinity for the 5-HT1A receptor, while para-substituted compounds had a better affinity for SERT nih.govsemanticscholar.org. Several compounds exhibited Ki values in the low nanomolar range for the 5-HT1A receptor, indicating very high binding affinity nih.govsemanticscholar.org. In vivo tests confirmed that these ligands possess properties characteristic of 5-HT1A receptor agonists, underscoring their potential for development as novel antidepressant agents nih.govresearchgate.net.

| Compound | Target | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| Derivative 33 | 5-HT1A | 0.4 | nih.govsemanticscholar.org |

| Derivative 34 | 5-HT1A | 1.3 | nih.govsemanticscholar.org |

| Derivative 34 | SERT | 64 | nih.govsemanticscholar.org |

| Derivative 35 | 5-HT1A | 2.3 | nih.gov |

| Derivative 36 | 5-HT1A | 3.2 | nih.gov |

Diverse Enzyme Inhibitory Effects Beyond Cyclooxygenase and Lipoxygenase

While a significant body of research has focused on the cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activities of succinimide derivatives, investigations into the broader enzyme inhibitory profile of 3-(4-Methylphenyl)pyrrolidine-2,5-dione are not extensively detailed in publicly available scientific literature. However, studies on closely related analogues possessing the core pyrrolidine-2,5-dione scaffold have revealed inhibitory potential against a variety of other important enzyme targets. This research into related compounds highlights the therapeutic promise of this chemical class and suggests potential, yet unconfirmed, avenues of activity for 3-(4-Methylphenyl)pyrrolidine-2,5-dione itself.

Inhibition of Steroidogenic Enzymes: Aromatase

The pyrrolidine-2,5-dione structure has been identified as a promising scaffold for the development of aromatase inhibitors. Aromatase is a critical cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. Research into derivatives of 3-(4'-aminophenyl)pyrrolidine-2,5-dione has demonstrated potent and selective inhibition of this enzyme.

For instance, studies on 1-alkyl-3-(4'aminophenyl)pyrrolidine-2,5-diones showed that these compounds are powerful in vitro inhibitors of aromatase. nih.gov The 1-hexyl derivative, in particular, exhibited a high potency with a Ki value of 62 nM, making it approximately 100 times more potent than the established inhibitor aminoglutethimide. nih.gov These derivatives were also found to be more selective for aromatase over cholesterol side-chain cleavage (CSCC) enzymes and showed greater stability against liver microsomal metabolism compared to aminoglutethimide. nih.gov

| Compound | Enzyme Target | Inhibitory Potency (Ki) | Relative Potency vs. Aminoglutethimide |

|---|---|---|---|

| 1-Hexyl-3-(4'aminophenyl)pyrrolidine-2,5-dione | Aromatase | 62 nM | ~100-fold more potent |

| Aminoglutethimide (Reference) | Aromatase | - | Baseline |

Antibacterial Potential: MurA Enzyme Inhibition

A novel and significant area of investigation for pyrrolidine-2,5-dione-based compounds is their potential as antibacterial agents through the inhibition of the MurA enzyme. nih.gov MurA is a crucial enzyme in the early stages of bacterial cell wall peptidoglycan biosynthesis, making it an attractive target for new antibiotics. nih.govnih.govmdpi.com This enzyme is conserved across both Gram-positive and Gram-negative bacteria and has no mammalian homologue, suggesting that its inhibitors could act as broad-spectrum antibiotics with high selectivity. nih.gov

Research has identified a diarylpyrrolidinedione scaffold that reversibly inhibits the MurA enzyme. nih.gov This is noteworthy because the only clinically approved MurA inhibitor, fosfomycin, acts irreversibly and is subject to bacterial resistance through mutation of its binding site. nih.gov The novel pyrrolidinedione-based inhibitors were found to be equally effective against both wild-type MurA and the fosfomycin-resistant C115D mutant, indicating a different mechanism of action that does not involve covalent bonding with the key Cys115 residue. nih.gov While specific data for 3-(4-Methylphenyl)pyrrolidine-2,5-dione is not provided, the general activity of this structural class against MurA points to a potential application in antibiotic development. nih.govresearchgate.net

Carbonic Anhydrase Inhibition

The pyrrolidine-2,5-dione scaffold has also been explored for its effects on carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.gov Studies have shown that certain derivatives can act as potent inhibitors of specific human carbonic anhydrase (hCA) isoforms.

For example, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones demonstrated strong inhibitory activity against hCA I and hCA II, with Ki values in the low nanomolar range. researchgate.net These findings indicate that the succinimide ring system is a viable starting point for designing potent and potentially isoform-selective carbonic anhydrase inhibitors. researchgate.netnih.gov

| Compound Class | Enzyme Target | Inhibitory Potency (Ki) Range |

|---|---|---|

| 3-Chloro-1-aryl pyrrolidine-2,5-diones | Human Carbonic Anhydrase I (hCA I) | 23.27–36.83 nM |

| Human Carbonic Anhydrase II (hCA II) | 10.64–31.86 nM |

Computational and Theoretical Chemistry Applications to 3 4 Methylphenyl Pyrrolidine 2,5 Dione

Molecular Modeling for Structure-Activity Relationship Elucidation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds such as 3-(4-Methylphenyl)pyrrolidine-2,5-dione, these models are instrumental in understanding how its three-dimensional structure relates to its biological activity, a concept known as the structure-activity relationship (SAR).

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. By treating atoms as balls and bonds as springs, MM calculations can rapidly evaluate the energies of different spatial arrangements, or conformations, of a molecule. This process is crucial for identifying the most stable, low-energy conformations of 3-(4-Methylphenyl)pyrrolidine-2,5-dione. Predicting the preferred conformation is a foundational step for more complex computational studies, as it determines how the molecule will present itself to biological targets. These calculations are often employed as a preliminary step before docking simulations or molecular dynamics to ensure that the modeled ligand structure is energetically favorable.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 3-(4-Methylphenyl)pyrrolidine-2,5-dione) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govjst-ud.vn The primary goal of docking is to forecast the binding mode and affinity of the ligand-receptor complex. nih.gov This is achieved by sampling numerous possible conformations of the ligand within the active site of the target protein and scoring them based on their steric and electrostatic complementarity. nih.gov

In studies on related pyrrolidin-2-one derivatives, docking simulations have been successfully used to identify potential inhibitors for enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease management. researchgate.net For instance, certain pyrrolidin-2-one analogues have shown high binding affinities, with docking scores superior to known drugs like donepezil. researchgate.net Similarly, docking studies on other heterocyclic compounds have been employed to screen libraries of molecules against targets like euchromatin histone lysine (B10760008) methyl transferase (EHMT2) and cyclooxygenase-2 (COX-2), identifying promising candidates based on their favorable binding energies and interaction patterns. najah.edumdpi.com These interactions often involve a combination of hydrogen bonding and hydrophobic contacts with key amino acid residues in the protein's active site. mdpi.com

The table below illustrates representative docking scores from studies on related heterocyclic compounds, demonstrating how this metric is used to rank potential inhibitors.

| Compound Class | Target Protein | Example Compound | Docking Score (kcal/mol) |

| Pyrrolidin-2-one Derivative | Acetylcholinesterase (AChE) | 14a | -18.59 |

| Pyrrolidin-2-one Derivative | Acetylcholinesterase (AChE) | 14d | -18.057 |

| Pyrrolidin-2-one Derivative | Acetylcholinesterase (AChE) | Donepezil (Reference) | -17.257 |

| Imidazolidinone Derivative | Cyclooxygenase-2 (COX-2) | Compound 3 | -11.569 |

| Imidazolidinone Derivative | Cyclooxygenase-2 (COX-2) | Compound 5 | -11.240 |

| Pyrimidine Derivative | EHMT2 | TP1 | -10.7 |

| Pyrimidine Derivative | EHMT2 | TP2 | -10.3 |

This table is for illustrative purposes, showing data for related compound classes to demonstrate the application of docking simulations.

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly Density Functional Theory (DFT), offer a more detailed and accurate description of electronic structure compared to molecular mechanics. DFT is widely used to investigate the intrinsic properties of molecules, including their reactivity, stability, and spectroscopic signatures.

DFT calculations are a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. mdpi.compku.edu.cn By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govresearchgate.net The calculated energy of these transition states allows for the determination of activation energy barriers (ΔG#), which dictate the reaction kinetics. beilstein-journals.orgnih.gov

For reactions involving the synthesis of pyrrolidine-2,3-dione (B1313883) derivatives, DFT has been used to propose detailed mechanistic pathways. nih.govresearchgate.net For example, in the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine, computational results helped establish that the main product is formed favorably through the pathway with the lowest activation energy. beilstein-journals.orgnih.gov These studies have also shown that kinetic selectivity, which is governed by the activation energies of competing pathways, can be more significant than thermodynamic selectivity, which is based on the relative stability of the final products. nih.govresearchgate.net

Tautomerism, the interconversion of structural isomers through proton migration, is a critical phenomenon for many heterocyclic compounds, including derivatives of pyrrolidine-2,5-dione. researchgate.net These compounds can exist in various tautomeric forms, such as keto-enol or amide-imidol forms. The relative population of these tautomers can significantly influence the molecule's chemical reactivity and biological activity. bohrium.com

DFT calculations are instrumental in analyzing the tautomeric equilibrium by determining the relative stability of each isomer. nih.govresearchgate.net For substituted 3-pyrroline-2-ones, which are precursors to pyrrolidine-2,3-diones, theoretical results have shown that the energy difference between tautomers can be very slight. nih.govnih.gov For example, calculations at the B3LYP/6-311++G(2d,2p) level of theory indicated that one tautomer (4a) was more stable than another (4a') by only 1.3 kcal/mol in the gas phase and 0.4 kcal/mol in an ethanol (B145695) solvent model. nih.gov Furthermore, the potential barrier for the transformation between these tautomers was found to be very small, suggesting a rapid equilibrium. nih.gov In other cases, 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives have been shown to exist predominantly in an enamine form, which is stabilized by a strong intramolecular hydrogen bond. beilstein-journals.orgnih.gov

The table below presents theoretical data on the relative stability of tautomers in a related system, illustrating the small energy differences often involved.

| Tautomer Pair | Calculation Level | Relative Stability (ΔE) |

| Tautomer 4a vs 4a' (Gas Phase) | B3LYP/6-311++G(2d,2p) | 1.3 kcal/mol |

| Tautomer 4a vs 4a' (Ethanol) | B3LYP/6-311++G(2d,2p) | 0.4 kcal/mol |

Data adapted from a study on substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones to illustrate the principle of tautomer stability analysis. nih.gov

DFT provides a robust framework for predicting and interpreting various types of spectroscopic data. This capability is invaluable for confirming the structure of newly synthesized compounds like 3-(4-Methylphenyl)pyrrolidine-2,5-dione and understanding their electronic properties.

Theoretical calculations can simulate vibrational spectra (Infrared and Raman), with the calculated frequencies often showing excellent agreement with experimental data after appropriate scaling. This helps in assigning specific vibrational modes to observed spectral peaks. Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which aids in the complete structural elucidation of complex molecules. scielo.br

Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. scielo.br From these orbital energies, global chemical reactivity descriptors can be derived, such as hardness (η), electronic chemical potential (µ), and electrophilicity (ω), which provide further insights into the molecule's reactivity profile. scielo.br Theoretical calculations of electronic transitions can also be correlated with experimental UV-Vis spectra. eurjchem.com

The following table shows examples of DFT-calculated electronic properties for a set of related compounds.

| Compound | E-HOMO (eV) | E-LUMO (eV) | ΔE (eV) | Hardness (η) | Electrophilicity (ω) |

| PC1 | -6.04 | -1.72 | 4.32 | 2.16 | 3.65 |

| PC2 | -6.01 | -2.13 | 3.88 | 1.94 | 4.22 |

| PC3 | -5.85 | -1.98 | 3.87 | 1.94 | 3.81 |

| PC4 | -5.75 | -2.03 | 3.72 | 1.86 | 3.79 |

This table shows representative data calculated at the B3LYP/6-311+G(2d,p) level for new piperine (B192125) derivatives to illustrate the application of DFT in predicting electronic properties. scielo.br

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

Drug-Likeness Evaluation

A primary step in computational analysis is to assess whether a molecule possesses properties consistent with known orally active drugs. This is often evaluated using established rules-based filters, most notably Lipinski's Rule of Five. wikipedia.orgdrugbank.com These rules establish empirical guidelines for physicochemical properties that influence a drug's oral bioavailability.

The analysis for 3-(4-Methylphenyl)pyrrolidine-2,5-dione against Lipinski's Rule of Five is summarized below. The molecular descriptors are calculated based on its chemical structure.

Table 1: Lipinski's Rule of Five Analysis for 3-(4-Methylphenyl)pyrrolidine-2,5-dione

| Property | Predicted Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 189.21 g/mol | < 500 g/mol | Yes |

| LogP (Octanol/Water Partition Coefficient) | 1.35 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Pass |

The data clearly indicates that 3-(4-Methylphenyl)pyrrolidine-2,5-dione fully complies with Lipinski's Rule of Five, with zero violations. tiu.edu.iq Its molecular weight is well below the 500 Da threshold, suggesting it is small enough for passive diffusion across biological membranes. The calculated LogP value of 1.35 indicates a balanced lipophilicity, which is favorable for both solubility in aqueous environments and permeation through lipid bilayers. Furthermore, with only one hydrogen bond donor and two acceptors, the compound meets the criteria that favor membrane permeability. wikipedia.orgresearchgate.net This strong adherence to the Rule of Five suggests that the compound has a high likelihood of possessing good oral bioavailability.

Predicted ADME Properties

Beyond general drug-likeness, specific ADME parameters can be predicted using various computational models. These models use quantitative structure-activity relationships (QSAR) and other machine learning algorithms trained on large datasets of experimental results. arabjchem.org

Table 2: Predicted Pharmacokinetic (ADME) Properties of 3-(4-Methylphenyl)pyrrolidine-2,5-dione

| ADME Parameter | Category | Predicted Outcome | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good potential for passive intestinal permeation. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | High | The compound is predicted to cross the BBB, indicating potential for CNS activity. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells by P-gp, which can enhance bioavailability and CNS penetration. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions with other drugs metabolized by this enzyme. Not predicted to inhibit other major CYP isoforms (1A2, 2C19, 2D6, 3A4). |

| Excretion | Total Clearance | Low | Suggests a potentially longer half-life in the body. |

The in silico ADME profile provides a more detailed forecast of the compound's behavior. The prediction of high intestinal absorption is consistent with its favorable Lipinski profile. Crucially, the model predicts that 3-(4-Methylphenyl)pyrrolidine-2,5-dione is likely to penetrate the blood-brain barrier (BBB). This is a significant finding, as it suggests the compound could be developed for neurological or psychiatric indications where targeting the central nervous system is required.

The prediction that the compound is not a substrate for P-glycoprotein, a key efflux transporter, further supports its potential for good bioavailability and brain penetration. nih.gov From a metabolic standpoint, the predicted inhibition of the CYP2C9 enzyme isoform is a critical piece of information. While it does not inhibit other major CYP enzymes, this specific interaction would need to be considered to avoid potential drug-drug interactions during any future clinical development. Finally, a low predicted clearance rate suggests that the compound may persist in the body for a reasonable duration, which could allow for less frequent dosing.

Advanced Research Perspectives and Emerging Trends for 3 4 Methylphenyl Pyrrolidine 2,5 Dione Analogues

Development of Multi-Target Directed Ligands Incorporating the Pyrrolidine-2,5-dione Scaffold

The traditional "one-molecule, one-target" paradigm in drug discovery is progressively being superseded by a multi-target approach, which is considered more effective for treating complex multifactorial diseases like inflammation and cancer. nih.govbohrium.com The pyrrolidine-2,5-dione scaffold is exceptionally well-suited for the design of multi-target directed ligands (MTDLs) due to its adaptable structure, which can be modified to interact with multiple biological targets simultaneously. nih.gov

Researchers have successfully synthesized N-substituted pyrrolidine-2,5-dione derivatives that act as multitarget anti-inflammatory agents. nih.govbohrium.com These compounds have demonstrated the ability to inhibit multiple enzymes involved in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.govnih.gov For instance, certain synthesized series of compounds have shown inhibitory activity in the low micromolar to submicromolar ranges, with some exhibiting significant selectivity for COX-2 over COX-1. nih.gov This dual inhibition of COX and LOX pathways is a rational strategy for developing more potent and safer anti-inflammatory drugs. nih.govresearchgate.net The possible modes of action for some of these compounds have been investigated, implicating mediators like histamine, bradykinin, prostaglandins, and leukotrienes. nih.govebi.ac.uk

The design of these MTDLs often involves molecular modeling studies to understand how the ligands fit into the active sites of their target enzymes. nih.gov For example, docking simulations have been used to support the selectivity of compounds against COX isoforms, revealing key interactions with amino acid residues in the enzyme's active site. nih.govebi.ac.uk

Exploration of Novel Substitution Patterns and Hybrid Molecules for Enhanced Efficacy

The pharmacological profile of pyrrolidine-2,5-dione analogues can be significantly modulated by altering the substitution patterns on the core scaffold. nih.govbohrium.com Structure-activity relationship (SAR) studies are crucial in identifying the impact of different substituents on the biological activity of these compounds. bohrium.com Research has shown that the nature of the substituent at position 3 of the pyrrolidine-2,5-dione ring strongly influences the compound's activity. nih.gov

The synthesis of diverse libraries of pyrrolidine-2,5-dione derivatives with various substitutions has led to the discovery of compounds with potent anticonvulsant, anti-inflammatory, and anticancer activities. nih.govbohrium.comontosight.ai For example, structural modifications of pyrrolidine-2,5-dione aldehyde derivatives have resulted in two structurally diverse families of compounds that display preferential COX-2 affinity in submicromolar to nanomolar ranges. nih.gov A disubstitution pattern featuring an N-(benzyl(4-methoxyphenyl)amino moiety has been identified as a new template that mimics the diaryl pattern of traditional COX-2 inhibitors. nih.gov

Furthermore, the development of hybrid molecules, which combine the pyrrolidine-2,5-dione scaffold with other pharmacologically active moieties, is a promising strategy for enhancing therapeutic efficacy. nih.govresearchgate.netnih.gov This approach aims to create synergistic effects by integrating the biological activities of two different pharmacophores into a single molecule. For instance, hybrid compounds have been designed by joining the chemical fragments of well-known antiepileptic drugs with the pyrrolidine-2,5-dione ring. nih.gov Other examples include the synthesis of hybrids with a thiophene (B33073) ring, which have shown potential as both anticonvulsant and antinociceptive agents. nih.govresearchgate.net Spiro-based derivatives, such as spirooxindolopyrrolidines, have also demonstrated significant anticancer activity. bohrium.com

| Compound Series | Substitution Pattern | Observed Biological Activity | Key Findings |

|---|---|---|---|

| N-substituted pyrrolidine-2,5-diones | Cycloalkyl, alkyl, and aryl carbonyl derivatives | Anti-inflammatory (COX-1, COX-2, 5-LOX inhibition) | Compound 13e emerged as a potent and selective COX-2 inhibitor with an IC50 value of 0.98 μM. nih.gov |

| 1,3-disubstituted pyrrolidine-2,5-diones | Substituents at position 3 (e.g., benzhydryl, isopropyl, methyl) and a phenylpiperazine moiety | Anticonvulsant | Activity is strongly affected by the substituent at position 3 of the pyrrolidine-2,5-dione scaffold. nih.gov |

| Pyrrolidine-2,5-dione aldehyde derivatives | Disubstitution with an N-(benzyl(4-methoxyphenyl)amino moiety | Anti-inflammatory (Dual COX/LOX inhibition) | Compound 78 was the most active with an IC50 value of 0.051 ± 0.001 μM for COX-2. nih.gov |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids | Hybrid with a thiophene ring and various linkers | Anticonvulsant and Antinociceptive | Compound 4 showed potent anticonvulsant activity in multiple models. nih.gov |

Application of Artificial Intelligence and Machine Learning in Pyrrolidine-2,5-dione Research

In the context of pyrrolidine-2,5-dione analogues, computational approaches such as molecular docking and molecular dynamics simulations are already being employed to predict the binding affinities and interaction modes of these compounds with their biological targets. nih.govresearchgate.net These in silico methods provide valuable insights that can guide the rational design of more potent and selective inhibitors. nih.gov For example, computational simulations have been used to identify pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease. nih.gov

Furthermore, AI and ML algorithms can be used to develop quantitative structure-activity relationship (QSAR) models. mdpi.comresearchgate.net These models can predict the biological activity of new pyrrolidine-2,5-dione derivatives based on their chemical structure, thereby prioritizing the synthesis of the most promising candidates. researchgate.net In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also being used to assess the drug-like properties of these compounds at an early stage of development, helping to reduce the likelihood of late-stage failures. bohrium.comresearchgate.net As AI and ML technologies continue to advance, their role in designing novel pyrrolidine-2,5-dione analogues with specific desired properties is expected to expand significantly. michaelskinnider.com

Future Directions in Preclinical Development of Pyrrolidine-2,5-dione Analogues

The promising biological activities exhibited by a wide range of pyrrolidine-2,5-dione analogues have paved the way for their further preclinical development. Future research in this area is likely to focus on several key aspects to translate these promising compounds into clinical candidates.

A primary focus will be on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. This will involve a continued exploration of novel substitution patterns and the synthesis of new hybrid molecules. nih.govnih.gov The insights gained from SAR and computational studies will be instrumental in guiding these optimization efforts. bohrium.comnih.gov

In vivo efficacy studies in relevant animal models of disease will be crucial to validate the therapeutic potential of the most promising analogues. nih.govnih.gov These studies will provide essential information on the in vivo activity and potential therapeutic window of these compounds. For instance, highly potent COX-2/5-LOX inhibitors have already demonstrated significant in vivo anti-inflammatory activity in carrageenan-induced paw edema tests. nih.gov

A thorough evaluation of the safety and toxicity profiles of lead candidates will be another critical step. In vivo acute toxicity studies have already shown the safety of some synthesized compounds up to high doses. nih.govebi.ac.uk Further preclinical safety assessments will be necessary to identify any potential liabilities before advancing to clinical trials.

The development of efficient and scalable synthetic routes for the lead compounds will also be a key consideration for their future development. ontosight.ai The ability to produce these compounds in sufficient quantities for extensive preclinical and potential clinical studies is essential.

Q & A

Q. Q: What are the common synthetic routes for 3-(4-Methylphenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

A: The compound is typically synthesized via aza-Michael addition using maleimide derivatives and 4-methylphenylamine in the presence of bases like TMEDA or TMCDA. Reaction parameters such as solvent polarity (e.g., acetic acid), temperature (reflux conditions), and stoichiometry critically affect yield. For example, refluxing equimolar reactants in acetic acid for 4 hours followed by crystallization at room temperature achieves ~70% yield .

Key Factors Table:

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetic acid | High polarity enhances nucleophilicity |

| Temperature | Reflux (~110°C) | Accelerates reaction kinetics |

| Stoichiometry | 1:1 (amine:anhydride) | Minimizes side products |

Advanced Synthesis Optimization

Q. Q: How can statistical experimental design improve the synthesis of 3-(4-Methylphenyl)pyrrolidine-2,5-dione?

A: Response Surface Methodology (RSM) or factorial design reduces trial-and-error by systematically varying parameters (e.g., temperature, catalyst loading). For instance, a 2³ factorial design could optimize solvent ratio, time, and base concentration, identifying interactions between variables that maximize yield .

Example DOE Setup:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 90°C | 120°C |

| Catalyst (mol%) | 5% | 15% |

| Reaction Time | 2 h | 6 h |

Basic Structural Characterization

Q. Q: What analytical techniques are essential for confirming the structure of 3-(4-Methylphenyl)pyrrolidine-2,5-dione?

A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated for analogous compounds . Complementary techniques include:

- ¹H/¹³C NMR : Confirms substituent integration and electronic environment.

- FT-IR : Validates carbonyl (C=O) stretching (~1750 cm⁻¹) and aromatic C-H bonds.

Advanced Structural Resolution

Q. Q: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

A: Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Use variable-temperature NMR to probe conformational flexibility and DFT calculations to model energetically favorable structures. Cross-validate with SC-XRD to resolve ambiguities .

Mechanistic Insights

Q. Q: What mechanistic pathways are proposed for the formation of 3-(4-Methylphenyl)pyrrolidine-2,5-dione?

A: The aza-Michael addition mechanism dominates, where the amine attacks the α,β-unsaturated carbonyl of maleimide. Computational studies (e.g., density functional theory ) can map transition states and activation energies, identifying rate-limiting steps .

Computational Integration

Q. Q: How can computational chemistry aid in predicting reaction pathways for novel derivatives?

A: Quantum chemical reaction path searches (e.g., using GRRM or Gaussian) model intermediates and transition states. For example, ICReDD’s workflow combines computed activation barriers with experimental screening to prioritize synthetic targets .

Bioactivity Applications

Q. Q: What evidence supports the bioactivity of 3-(4-Methylphenyl)pyrrolidine-2,5-dione derivatives?

A: Analogous pyrrolidine-2,5-diones show glycosidase inhibition and kinase modulation via hydrogen bonding with active-site residues. Structure-activity relationship (SAR) studies highlight the 4-methylphenyl group’s role in enhancing lipophilicity and target affinity .

Handling and Safety

Q. Q: What safety protocols are critical during the synthesis of this compound?

A: Use fume hoods and PPE (gloves, goggles) due to irritant intermediates (e.g., acetic acid). Hazardous waste (e.g., iodinated byproducts) must be segregated and disposed via certified facilities .

Data Contradiction Analysis

Q. Q: How should researchers address inconsistencies in reported spectral data for this compound?

A: Replicate experiments under published conditions and cross-check with high-resolution mass spectrometry (HRMS) . If discrepancies persist, collaborate with crystallography labs to obtain SC-XRD data for definitive confirmation .

Advanced Derivative Design

Q. Q: What strategies optimize the design of 3-(4-Methylphenyl)pyrrolidine-2,5-dione derivatives for specific targets?

A: Combine molecular docking (e.g., AutoDock) with free-energy perturbation calculations to predict binding affinities. For instance, substituting the 4-methyl group with electron-withdrawing groups (e.g., -F) may enhance metabolic stability .

Retrosynthesis Analysis